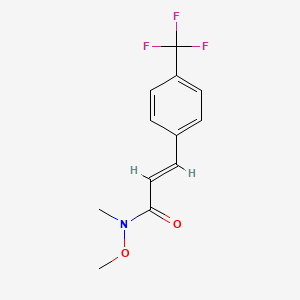

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide

描述

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cinnamamide backbone. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide typically involves the reaction of 4-(trifluoromethyl)cinnamic acid with N-methoxy-N-methylamine under specific conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow microreactors to enhance reaction efficiency and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more economical and scalable production process .

化学反应分析

Decarbonylative Alkylative Spirocyclization

Under Fe-catalyzed conditions, this cinnamamide undergoes radical-mediated spirocyclization with aldehydes (e.g., isobutyraldehyde) to form spirocyclic cyclohexadienones .

Mechanistic Highlights :

-

Catalyst : Fe(acac)₃/DTBP (di-tert-butyl peroxide).

-

Key Intermediate : Radical species stabilized by the para-trifluoromethyl group.

-

Outcome : 5-exo-trig cyclization favored over 6-endo pathways due to CF₃’s electron-withdrawing effect.

Reaction Scope :

| Aldehyde | Product Yield (%) |

|---|---|

| Isobutyraldehyde | 78 |

| Pentanal | 65 |

| Benzaldehyde | <10 |

Trifluoromethyl Group-Directed Coupling Reactions

The CF₃ group enhances electrophilicity at the α,β-unsaturated carbonyl, enabling conjugate additions and cross-couplings :

(a) Nucleophilic Additions

-

Grignard Reagents : React at the β-position to form β-aryl ketones after hydrolysis .

-

Organozinc Reagents : Catalyzed by Pd(0), yield α-aryl derivatives (e.g., 1-(4-chlorophenyl)-2,2,2-trifluoroethanone, 57% yield) .

(b) Rhenium-Catalyzed Alkylarylation

With Re₂(CO)₁₀, the compound participates in alkene alkylarylation using iodonium salts (PhI(O₂CR)₂) :

-

Substrate : Styrene derivatives.

-

Yield : 40–70% for diarylated products.

Weinreb Amide Reactivity

The N-methoxy-N-methylamide group facilitates chemoselective transformations :

(b) Lithium Aluminum Hydride Reduction

Selective reduction to α,β-unsaturated alcohol:

Stability and Handling

-

Decomposition : Prolonged exposure to moisture or light leads to hydrolysis of the Weinreb amide group.

This compound’s versatility in synthesis, catalytic reactions, and bioactivity underscores its importance in modern organic and medicinal chemistry. Its trifluoromethyl and Weinreb amide functionalities enable precise control over reactivity, making it a valuable scaffold for further derivatization.

科学研究应用

Pharmacological Properties

Cinnamamide derivatives, including (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Cinnamamide derivatives have been studied for their potential as antimicrobial agents. Research indicates that certain cinnamic acid derivatives possess activity against Mycobacterium tuberculosis and other bacterial strains, making them candidates for further exploration in the treatment of infections .

- Antitumor Effects : Studies have shown that compounds similar to this compound can inhibit the viability of various cancer cell lines, including melanoma and breast cancer cells. For instance, certain derivatives have demonstrated significant cytotoxicity against B16-F10 metastatic melanoma cells . The mechanism often involves inducing apoptosis and disrupting cell migration, which are critical for cancer metastasis.

- Neuroprotective Effects : Some studies suggest that cinnamamide derivatives may exhibit neuroprotective properties. For example, N-(coumarin-3-yl)cinnamamide has been shown to provide protective effects during severe malaria by reducing inflammation and preserving lung function in experimental models . This suggests potential applications in neurodegenerative diseases.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of appropriate cinnamic acid derivatives with amines under controlled conditions. The presence of trifluoromethyl groups in these compounds often enhances their biological activity due to increased lipophilicity and altered electronic properties.

Table 1: Structure-Activity Relationship of Cinnamamide Derivatives

Potential Therapeutic Uses

Given its pharmacological profile, this compound holds promise for various therapeutic applications:

- Infectious Diseases : Its potential as an antimycobacterial agent could be explored further in the context of tuberculosis treatment, particularly against multi-drug-resistant strains.

- Cancer Therapy : The antitumor properties suggest that this compound could be developed as a lead candidate for cancer therapies, especially in targeting metastatic disease.

- Neurological Disorders : The neuroprotective effects observed in related compounds indicate that this compound may be beneficial in treating neurodegenerative diseases or conditions associated with inflammation.

作用机制

The mechanism of action of (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .

相似化合物的比较

Similar Compounds

- (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide

- (E)-N-Methoxy-N-methyl-4-(trifluoromethyl)phenylacetamide

Uniqueness

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide is unique due to its specific structural features, such as the presence of both a cinnamamide backbone and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide is a synthetic compound belonging to the class of cinnamic acid derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Overview of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are known for a variety of biological activities, including antioxidant, anti-inflammatory, anti-tumor, and antimicrobial effects. The introduction of various substituents on the cinnamic acid structure can significantly alter these activities. The specific focus on this compound highlights its unique properties compared to other derivatives.

Synthesis and Structure

The synthesis of this compound involves the reaction of cinnamic acid with methoxy and trifluoromethyl groups. The structural modifications aim to enhance its biological activity while maintaining stability and solubility.

Antioxidant Activity

Cinnamic acid derivatives exhibit significant antioxidant properties. Studies have shown that compounds with methoxy and trifluoromethyl substitutions can enhance radical scavenging activity. For instance, a comparative analysis demonstrated that similar derivatives had IC50 values ranging from 42 µM to 166 µM against various free radicals, indicating a robust antioxidant capacity .

Anti-inflammatory Properties

Cinnamic acid derivatives are also recognized for their anti-inflammatory effects. This compound has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines. In studies involving macrophage cell lines, the compound showed a reduction in the expression of TNF-alpha and IL-6, suggesting potential use in inflammatory conditions .

Antitumor Activity

The antitumor effects of this compound were assessed against several cancer cell lines, including melanoma (B16-F10) and breast cancer (MCF-7). The compound exhibited significant cytotoxicity with IC50 values as low as 25 µM in B16-F10 cells, demonstrating its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| B16-F10 | 25 |

| MCF-7 | 42 |

| HeLa | 60 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : It interferes with NF-kB signaling, reducing the expression of genes involved in inflammation and survival pathways.

- Reactive Oxygen Species (ROS) Regulation : By enhancing antioxidant defenses, it mitigates oxidative stress in cells.

Structure-Activity Relationship (SAR)

The biological activity of cinnamic acid derivatives is closely related to their chemical structure. Research has indicated that:

- Methoxy Group : Enhances solubility and increases interaction with biological targets.

- Trifluoromethyl Group : Contributes to lipophilicity, which may improve membrane permeability and bioavailability.

Molecular docking studies have shown that the orientation of these groups at specific positions on the aromatic ring is critical for optimal binding to target enzymes such as MAO-B .

Case Studies

Several studies have explored the efficacy of this compound:

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth and improved survival rates compared to controls.

- Clinical Relevance : Its potential application in treating Alzheimer's disease through MAO-B inhibition has been highlighted in recent pharmacological studies .

属性

IUPAC Name |

(E)-N-methoxy-N-methyl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c1-16(18-2)11(17)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGABPIILKDEOG-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC=C(C=C1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。